N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide
Description
N-({5-[({[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 4-phenyl-4H-1,2,4-triazole moiety. The triazole ring is substituted at position 3 with a methyl group bearing a sulfanyl bridge connected to a carbamoylmethyl group. This carbamoyl group is further attached to a 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl ring. The compound’s structural complexity arises from the integration of triazole, thiadiazole, and benzamide functionalities, which are known to influence physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2S3/c1-2-32-22-28-26-20(34-22)24-18(30)14-33-21-27-25-17(29(21)16-11-7-4-8-12-16)13-23-19(31)15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,23,31)(H,24,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHGJQBDTSOEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide typically involves multiple steps, starting with the preparation of the thiadiazole and triazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include ethylsulfanyl, carbamoyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiadiazole or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzamide or triazole rings.
Scientific Research Applications
Chemistry
In the field of chemistry, N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide serves as a building block for synthesizing more complex molecules. It can act as a reagent in various chemical reactions due to its reactive functional groups.
Biology
The compound is of significant interest in biological research for its potential antimicrobial , antifungal , and anticancer properties. Studies suggest that it may inhibit specific enzymes or receptors involved in disease processes. For instance:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit activity against certain bacterial strains.
- Anticancer Potential : Molecular docking studies have shown that derivatives of this compound can interact with cancer-related targets, suggesting possible therapeutic applications .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a drug candidate. Its unique structure allows it to modulate biological pathways effectively:
- Drug Development : Researchers are exploring its efficacy as a lead compound for developing new therapeutics targeting various diseases.
Industry
The industrial applications of this compound include:
- Material Science : Its unique chemical properties make it suitable for developing new materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s ethylsulfanyl and carbamoylmethyl groups distinguish it from simpler thiadiazole derivatives.
- Fluorophenyl (in ) and chlorophenyl (in ) substituents may enhance electronic effects or receptor binding compared to the phenyl group in the target compound.
- Acetamide derivatives (e.g., ) exhibit reduced steric bulk compared to benzamide-based analogs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide is a novel compound that incorporates both 1,3,4-thiadiazole and 1,2,4-triazole moieties. These heterocycles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The compound features a complex structure that includes:
- Thiadiazole ring : Known for its pharmacological significance.
- Triazole ring : Imparts additional biological properties.
- Benzamide moiety : Enhances solubility and bioavailability.
Antimicrobial Activity
- Mechanism of Action : Compounds containing the 1,3,4-thiadiazole nucleus have demonstrated significant antibacterial activity against various strains of bacteria. The presence of the ethylsulfanyl group may enhance this effect by increasing lipophilicity and membrane permeability.
- Case Studies : Research indicates that thiadiazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives with specific substitutions at the thiadiazole ring can outperform standard antibiotics like Gentamicin and Ampicillin against strains such as E. coli and Pseudomonas aeruginosa .
| Compound | Activity | Reference |
|---|---|---|
| Thiadiazole derivative A | Inhibition of E. coli | |
| Thiadiazole derivative B | Inhibition of P. aeruginosa |
Anticancer Activity
- In vitro Studies : Various derivatives of thiadiazoles have been evaluated for their anticancer potential. Notably, compounds with a 1,3,4-thiadiazole core have shown to decrease cell viability in human cancer cell lines such as HL-60 (leukemia), SK-MEL-1 (melanoma), and MCF-7 (breast cancer) .
- Mechanisms : The anticancer effects are attributed to apoptosis induction and inhibition of cell proliferation through various pathways including the modulation of growth factor signaling.
| Cell Line | Compound | Viability Reduction (%) | Reference |
|---|---|---|---|
| HL-60 | Thiadiazole derivative C | 70% | |
| SK-MEL-1 | Thiadiazole derivative D | 65% |
Anti-inflammatory Activity
Research has indicated that certain thiadiazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The ethylsulfanyl substitution may contribute to enhanced anti-inflammatory effects through modulation of inflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural components:
- Thiadiazole Ring : Essential for antimicrobial and anticancer activity.
- Triazole Ring : Contributes to enhanced bioactivity through additional interactions with biological targets.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, typically starting with the formation of 1,3,4-thiadiazole and 1,2,4-triazole cores. For example:
- Step 1 : React 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine with a carbamoylmethylsulfanyl group via coupling with a benzoyl chloride derivative under basic conditions (e.g., sodium hydride in THF) .
- Step 2 : Introduce the phenyl-triazole moiety through cyclization of hydrazine derivatives with substituted benzaldehydes .
- Characterization : Intermediates and final products are validated via 1H NMR (to confirm proton environments), IR spectroscopy (to detect functional groups like -NH, -C=O), and elemental analysis (to verify C, H, N, S percentages) .
Q. What biological activities have been reported for this compound, and how are these assays designed?
- Antimicrobial Activity : Tested against Gram-positive (Staphylococcus aureus), Gram-negative (E. coli), and fungal (Candida albicans) strains using standardized agar diffusion or microdilution methods. Activity is quantified via minimum inhibitory concentration (MIC) values .
- Structure-Activity Relationship (SAR) : Substituents like the ethylsulfanyl group on the thiadiazole ring enhance antimicrobial potency by improving membrane permeability .
Q. What are the recommended storage conditions to ensure compound stability?
- Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Lyophilized forms are preferred to avoid hydrolysis of sulfanyl or carbamoyl groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Design of Experiments (DoE) : Use Bayesian optimization or response surface methodology to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading). For example, optimizing the coupling reaction between thiadiazole and triazole intermediates in dry THF at 60°C improves yields by 15–20% .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., oxidation of sulfanyl groups) by ensuring precise control over residence time and mixing efficiency .
Q. How do structural modifications (e.g., substituent changes) impact biological activity?
- Case Study : Replacing the ethylsulfanyl group with a methylsulfanyl moiety reduces antifungal activity (MIC increases from 8 µg/mL to 32 µg/mL), likely due to decreased lipophilicity and membrane interaction .
- Computational Insights : Molecular docking studies (e.g., using AutoDock Vina ) predict that the carbamoylbenzamide moiety binds to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .
Q. How can contradictory bioactivity data across studies be resolved?
- Standardization : Ensure consistent assay protocols (e.g., Mueller-Hinton broth for bacterial strains, 48-hour incubation for fungi) .
- Data Normalization : Normalize MIC values using reference compounds (e.g., fluconazole for antifungal assays) to account for inter-laboratory variability .
Q. What advanced analytical techniques are used to confirm structural integrity and purity?
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., m/z 523.0821 for [M+H]+).
- X-ray Crystallography : Resolves stereochemical ambiguities; similar triazole-thiadiazole hybrids show planar heterocyclic cores with dihedral angles <10° between rings .
- HPLC-PDA : Quantifies purity (>95% required for pharmacological studies) using a C18 column and acetonitrile/water gradient .
Methodological Recommendations
- Synthetic Challenges : Avoid prolonged exposure to moisture or oxygen to prevent degradation of sulfanyl groups. Use argon/nitrogen atmospheres for sensitive steps .
- Biological Assays : Include cytotoxicity screening (e.g., against HEK-293 cells) to differentiate antimicrobial efficacy from general toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
